molecular formula C16H21N3O5 B2849139 N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 19938-48-8

N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2849139
CAS No.: 19938-48-8
M. Wt: 335.36
InChI Key: XDAHVCOQOMCFNT-UHFFFAOYSA-N
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Description

“N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is known to be a part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the 3,4,5-triethoxyphenyl and acetamide groups. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the oxadiazole ring and the other functional groups present in the molecule. The oxadiazole ring is generally stable but can participate in various chemical reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the oxadiazole ring, the 3,4,5-triethoxyphenyl group, and the acetamide group) would play a role .

Scientific Research Applications

Synthesis and Characterization

1,3,4-Oxadiazole derivatives, including those related to N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, have been synthesized through various methods, focusing on their potential biomedical applications. These compounds are prepared through multi-step reactions involving the cyclization of hydrazides and further functionalization with electrophiles to achieve the desired oxadiazole core with various substituents (Nafeesa et al., 2017).

Biological Screening

The synthesized 1,3,4-oxadiazole derivatives have been subjected to a wide range of biological screenings:

  • Antibacterial Activity : These compounds have demonstrated activity against both gram-positive and gram-negative bacteria, with some derivatives showing significant inhibitory effects against specific bacterial strains (Gul et al., 2017).

  • Anti-inflammatory and Antithrombotic Properties : Certain derivatives exhibit potent anti-inflammatory and antithrombotic effects in vivo, underscoring their potential for the development of new anti-inflammatory drugs (Basra et al., 2019).

  • Enzyme Inhibition : A range of activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported, which could be beneficial for the treatment of diseases like Alzheimer's (Rehman et al., 2013).

  • Anticancer Activity : Some synthesized derivatives have been evaluated for their anticancer activities, with promising results against various cancer cell lines, thereby offering potential as new therapeutic agents (Hassanzadeh et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Compounds containing an oxadiazole ring have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity and chemical behavior, and developing methods for its synthesis .

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-5-21-12-8-11(9-13(22-6-2)14(12)23-7-3)15-18-19-16(24-15)17-10(4)20/h8-9H,5-7H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAHVCOQOMCFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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